molecular formula C10H13NO2 B183825 2-(2,3-Dimethylphenoxy)acetamide CAS No. 35368-58-2

2-(2,3-Dimethylphenoxy)acetamide

Cat. No.: B183825
CAS No.: 35368-58-2
M. Wt: 179.22 g/mol
InChI Key: LJQBJASXPUGHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethylphenoxy)acetamide, also known as DMAA, is a chemical compound that has been used in scientific research for its potential physiological and biochemical effects. DMAA is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(2,3-Dimethylphenoxy)acetamide is not fully understood. However, it is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This can result in increased heart rate, blood pressure, and respiratory rate. This compound has also been shown to increase the release of norepinephrine and dopamine, which can lead to increased alertness and concentration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance athletic performance. This compound has also been shown to increase fat oxidation, which can lead to weight loss. However, this compound has also been associated with a number of potential adverse effects, including increased heart rate, blood pressure, and respiratory rate, as well as potential liver and kidney damage.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has a number of potential adverse effects, which can make it difficult to use in certain types of experiments. Additionally, this compound is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds.

Future Directions

There are a number of future directions for research on 2-(2,3-Dimethylphenoxy)acetamide. One area of research could focus on the potential use of this compound as a weight loss supplement. Another area of research could focus on the potential cognitive and athletic performance-enhancing effects of this compound. Additionally, future research could focus on the potential adverse effects of this compound and ways to mitigate these effects. Overall, this compound has potential as a research tool for investigating a variety of physiological and biochemical processes.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)acetamide has been used in scientific research for its potential physiological and biochemical effects. It has been studied for its potential use as a bronchodilator, as well as for its potential effects on cognitive function and athletic performance. This compound has also been studied for its potential use as a weight loss supplement.

Properties

35368-58-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

LJQBJASXPUGHKJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.1 19.95 g of 2,3-dimethylphenol 6 are dissolved in 250 ml of DMF, 6.4 g of NaH (60% suspension in paraffin oil) are carefully added with cooling, and the mixture is stirred at RT for 45 min. 31.4 g of 2-iodoacetamide 2 are then added, and the reaction mixture is stirred overnight. The mixture is subsequently subjected to conventional work-up, giving 23.8 g (83%) of 2-(2,3-dimethylphenoxy)acetamide 7; MS-EI (M+)=179.
[Compound]
Name
2.1
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Three

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